Cas no 142273-60-7 (1,7-Dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylicacid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5a,6a,11a,12a)- (9CI))

1,7-Dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylicacid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5a,6a,11a,12a)- (9CI) structure
142273-60-7 structure
Product Name:1,7-Dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylicacid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5a,6a,11a,12a)- (9CI)
Numero CAS:142273-60-7
MF:C26H20O8
MW:460.432208061218
CID:192733
PubChem ID:3072350
Update Time:2025-04-19

1,7-Dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylicacid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5a,6a,11a,12a)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,7-Dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylicacid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5a,6a,11a,12a)- (9CI)
    • 1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester
    • 1,7-Dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylicacid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5a,6a,11a,12a)-
    • dimethyl 1,10-dioxo-3,8-diphenyl-4,7-dioxadispiro[4.0.4<sup>6</sup>.2<sup>5</sup>]dodeca-2,8-diene-11,12-dicarboxylate
    • AKOS001708112
    • dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4.2]dodeca-2,8-diene-11,12-dicarboxylate
    • EU-0018228
    • DTXSID40931400
    • SR-01000518351
    • Oprea1_513993
    • Dimethyl 4,10-dioxo-2,8-diphenyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodeca-2,8-diene-11,12-dicarboxylate
    • AB01331101-02
    • 142273-60-7
    • BRN 5838914
    • AKOS022014236
    • SR-01000518351-1
    • NCGC00338770-01
    • 1,7-Dioxadispiro(4.0.4.2)dodeca-2,8-diene-11,12-dicarboxylic acid, 4,10-dioxo-2,8-diphenyl-, dimethyl ester, (5-alpha,6-alpha,11-alpha,12-alpha)-
    • Inchi: 1S/C26H20O8/c1-31-23(29)21-22(24(30)32-2)26(20(28)14-18(34-26)16-11-7-4-8-12-16)25(21)19(27)13-17(33-25)15-9-5-3-6-10-15/h3-14,21-22H,1-2H3
    • Chiave InChI: OBLAAFXTCWDHCU-UHFFFAOYSA-N
    • Sorrisi: O1C(C2C=CC=CC=2)=CC(C21C(C(=O)OC)C(C(=O)OC)C12C(C=C(C2C=CC=CC=2)O1)=O)=O

Proprietà calcolate

  • Massa esatta: 460.1158
  • Massa monoisotopica: 460.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 6
  • Complessità: 889
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • Densità: 1.43g/cm3
  • Punto di ebollizione: 612.7ºC at 760mmHg
  • Punto di infiammabilità: 264.4ºC
  • Indice di rifrazione: 1.646
  • PSA: 105.2
  • LogP: 2.33680
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd